Colistin methanesulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

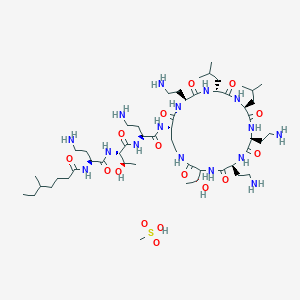

Molekularformel |

C53H102N16O16S |

|---|---|

Molekulargewicht |

1251.5 g/mol |

IUPAC-Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;methanesulfonic acid |

InChI |

InChI=1S/C52H98N16O13.CH4O3S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);1H3,(H,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |

InChI-Schlüssel |

JPSLIQUWHBPNBM-NBKAJXASSA-N |

Isomerische SMILES |

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)O |

Kanonische SMILES |

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Colistin Methanesulfonate Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort therapeutic agent in the fight against multidrug-resistant (MDR) Gram-negative bacterial infections. Administered intravenously as its less toxic prodrug, colistin methanesulfonate (B1217627) (CMS), its efficacy hinges on a complex series of events initiated by its conversion to the active colistin molecule. This guide provides a detailed technical overview of the core mechanism of action of CMS, focusing on its journey from an inactive prodrug to a potent bactericidal agent that disrupts the fundamental integrity of the bacterial cell envelope.

The Prodrug Conversion: From Colistin Methanesulfonate to Active Colistin

This compound itself is an inactive prodrug.[1] Its antimicrobial activity is entirely dependent on its in vivo hydrolysis to the active form, colistin.[1] This conversion is a spontaneous chemical process that occurs in aqueous environments, including physiological fluids.[1] The hydrolysis involves the removal of sulfomethyl groups from the diaminobutyric acid (Dab) residues of the colistin molecule. This process is influenced by factors such as temperature and pH. The conversion is not instantaneous, and both CMS and the generated colistin circulate in the plasma following administration.[1]

dot```dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

CMS [label="this compound (CMS)\n(Inactive Prodrug)", fillcolor="#F1F3F4"]; Colistin [label="Colistin\n(Active Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(in vivo)", shape=ellipse, style=filled, fillcolor="#FBBC05"];

CMS -> Hydrolysis [label="Spontaneous conversion"]; Hydrolysis -> Colistin [label="Removal of\nsulfomethyl groups"]; }

The Fatal Blow: Inner Membrane Damage and Cellular Leakage

Following the breach of the outer membrane, colistin traverses the periplasm and targets the inner cytoplasmic membrane. While the precise mechanism of inner membrane disruption is still under investigation, it is understood to be the ultimate cause of bacterial cell death.

Interaction with Inner Membrane Phospholipids

The inner membrane of Gram-negative bacteria is rich in anionic phospholipids, such as phosphatidylglycerol. It is hypothesized that colistin interacts with these phospholipids, leading to a loss of membrane integrity. [2]

Membrane Depolarization and Permeabilization

A critical consequence of colistin's interaction with the inner membrane is a rapid depolarization of the membrane potential. [3]This dissipation of the electrochemical gradient is a key indicator of membrane damage. The disruption of the inner membrane leads to the formation of pores or lesions, resulting in the leakage of essential intracellular components, including ions, metabolites, and ATP. [4][5]

Cessation of Cellular Processes and Cell Death

The loss of the proton motive force due to membrane depolarization halts vital cellular processes such as ATP synthesis and active transport. The leakage of cellular contents and the inability to maintain homeostasis ultimately lead to cell death. [2][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of colistin.

| Parameter | Bacterium | Value | Reference |

| Colistin MIC | E. coli expressing mcr-1 | 2 µg/mL | [7] |

| Colistin MIC | E. coli (control) | 0.25 µg/mL | [7] |

| Colistin Concentration for Membrane Leakage | Pan-drug resistant clinical isolates | 50 mg/L | [5] |

Table 1: Minimum Inhibitory Concentrations (MIC) and Effective Concentrations of Colistin.

| Assay | Bacterium | Colistin Concentration | Observation | Reference |

| NPN Uptake Assay | E. cloacae | Sub-MIC to 2 x MIC | Concentration-dependent increase in outer membrane permeability | [8] |

| SYTOX Green Uptake | E. coli | MIC and 2 x MIC (0.25 µg/mL) | Rapid inner membrane permeabilization | |

| DiSC₃(5) Assay | E. coli | 7 µM (PMB) | Loss of membrane potential | |

| ATP Leakage | E. coli | >0.2 mg/mL | Increased extracellular ATP | [4] |

Table 2: Quantitative Effects of Colistin on Bacterial Membranes.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Lipopolysaccharide (LPS) Binding Assay (Isothermal Titration Calorimetry - ITC)

Objective: To quantify the binding affinity of colistin to lipid A.

Methodology:

-

Prepare solutions of colistin and isolated lipid A (or LPS) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Load the lipid A solution into the sample cell of the ITC instrument and the colistin solution into the injection syringe.

-

Perform a series of small, sequential injections of the colistin solution into the lipid A solution while monitoring the heat change.

-

The resulting thermogram will show peaks corresponding to the heat released or absorbed upon binding.

-

Integrate the peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Outer Membrane Permeabilization Assay (N-phenyl-1-naphthylamine - NPN Uptake)

Objective: To assess the ability of colistin to disrupt the outer membrane of Gram-negative bacteria.

Methodology:

-

Grow bacterial cells to the mid-logarithmic phase and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) to the bacterial suspension. NPN is weakly fluorescent in aqueous environments but fluoresces strongly in hydrophobic environments.

-

Measure the baseline fluorescence.

-

Add varying concentrations of colistin to the suspension.

-

Monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has partitioned into the hydrophobic interior of the outer membrane, signifying its disruption. [8][9] dot

Inner Membrane Permeabilization Assay (SYTOX Green Uptake)

Objective: To measure the permeabilization of the inner bacterial membrane.

Methodology:

-

Prepare a bacterial suspension as described for the NPN uptake assay.

-

Add the fluorescent dye SYTOX Green to the bacterial suspension. SYTOX Green cannot penetrate intact cytoplasmic membranes.

-

Measure the baseline fluorescence.

-

Add different concentrations of colistin to the suspension.

-

Monitor the increase in fluorescence. A significant increase in fluorescence indicates that the inner membrane has been compromised, allowing SYTOX Green to enter the cell and bind to intracellular nucleic acids, which greatly enhances its fluorescence. [10][11]

Membrane Potential Measurement (DiSC₃(5) Assay)

Objective: To determine the effect of colistin on the bacterial membrane potential.

Methodology:

-

Incubate a mid-logarithmic phase bacterial culture with the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in cells with a negative membrane potential, leading to self-quenching of its fluorescence.

-

Measure the quenched fluorescence baseline.

-

Add colistin to the cell suspension.

-

Monitor the fluorescence signal. Depolarization of the membrane potential causes the release of the dye from the cells, resulting in a de-quenching and a subsequent increase in fluorescence. [3][12]

ATP Leakage Assay (Luciferase-Based)

Objective: To quantify the release of intracellular ATP as a result of membrane damage.

Methodology:

-

Prepare a bacterial suspension and treat it with various concentrations of colistin for a defined period.

-

Centrifuge the suspension to pellet the bacterial cells.

-

Collect the supernatant, which contains any leaked extracellular ATP.

-

Use a commercial luciferase-based ATP detection kit. Add the supernatant to a reaction mixture containing luciferin (B1168401) and luciferase.

-

Measure the resulting bioluminescence using a luminometer. The light intensity is directly proportional to the concentration of ATP in the supernatant. [4][13] dot

Conclusion

The mechanism of action of this compound is a multi-step process that begins with its conversion to the active colistin molecule. The subsequent electrostatic interaction with the lipid A component of the outer membrane of Gram-negative bacteria initiates a cascade of events, leading to the disruption of both the outer and inner membranes. This results in the dissipation of the membrane potential, leakage of essential cellular contents, and ultimately, bacterial cell death. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for optimizing the clinical use of this last-resort antibiotic and for the development of novel strategies to combat antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges [mdpi.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Bioluminescent test systems based on firefly luciferase for studying stress effects on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates | Brazilian Journal of Microbiology [elsevier.es]

- 6. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug and the Active Moiety: A Technical Guide to Colistin and Colistin Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Colistin (B93849), a polymyxin (B74138) antibiotic, has re-emerged as a critical last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, its clinical use is complicated by its administration as a less toxic prodrug, colistin methanesulfonate (B1217627) (CMS). Understanding the fundamental differences between CMS and its active form, colistin, is paramount for optimizing therapeutic efficacy and minimizing toxicity. This technical guide provides an in-depth comparison of their chemical properties, pharmacological profiles, and the analytical methodologies used to distinguish them.

Chemical and Structural Differences

Colistin is a polycationic peptide antibiotic that consists of a cyclic heptapeptide (B1575542) and a tripeptide side chain acylated at the N-terminus by a fatty acid.[1] It is a mixture of two main components, colistin A and colistin B, which differ only by a single methyl group on the fatty acid tail.[1]

Colistin methanesulfonate (CMS), also known as colistimethate sodium, is a semi-synthetic derivative of colistin. It is produced by the reaction of colistin with formaldehyde (B43269) and sodium bisulfite, which results in the addition of sulfomethyl groups to the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues.[2][3] This modification neutralizes the positive charges of the colistin molecule, rendering it less toxic when administered parenterally.[2][4] In aqueous solutions and in vivo, CMS undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin.[2][5]

Mechanism of Action: Inactive Prodrug vs. Active Antibiotic

A crucial distinction lies in their antibacterial activity. This compound is an inactive prodrug with little to no intrinsic antibacterial activity.[5][6][7] Its therapeutic effect is entirely dependent on its conversion to colistin in vivo.[5]

The active colistin molecule is a polycationic peptide that exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[4] The mechanism involves an electrostatic interaction between the positively charged DAB residues of colistin and the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[8][9] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[4][8][9]

Pharmacokinetics: A Tale of Two Molecules

The pharmacokinetic profiles of CMS and colistin are substantially different, which has significant implications for dosing and achieving therapeutic concentrations. CMS is primarily cleared by the kidneys, whereas colistin is eliminated through non-renal pathways that are not yet fully understood.[10][11] This difference means that in patients with normal renal function, CMS is cleared relatively quickly, leading to slow and often suboptimal conversion to active colistin.[11] Conversely, in patients with renal impairment, CMS clearance is reduced, leading to a greater proportion of the prodrug being converted to colistin and potentially increasing the risk of toxicity.[11][12]

The half-life of CMS is significantly shorter than that of colistin. This indicates that the disposition of colistin formed from CMS is rate-limited by its own elimination, not by its formation from the prodrug.[13][14]

Table 1: Comparative Pharmacokinetic Parameters of CMS and Colistin

| Parameter | This compound (CMS) | Colistin | Reference(s) |

| Primary Clearance | Renal | Non-renal | [11] |

| Half-life (t½) | ~2.3 - 6.8 hours (variable, depends on renal function) | ~7.5 - 14.4 hours (longer and more variable) | [7][10][15] |

| Antibacterial Activity | Inactive Prodrug | Active Moiety | [5][7] |

| Toxicity | Less toxic | More nephrotoxic and neurotoxic | [3][16] |

| Time to Max Concentration (Tmax) of Colistin after CMS administration | Slow and variable, can be several hours (e.g., 3-8 hours) | N/A | [11][12] |

Note: Pharmacokinetic values can vary significantly between patient populations (e.g., critically ill vs. cystic fibrosis patients) and are influenced by renal function.[10][17]

Clinical and Pharmacodynamic Considerations

The slow and variable conversion of CMS to colistin makes achieving therapeutic plasma concentrations of the active drug challenging.[11] Dosing of CMS is complex and must be carefully managed, often based on the patient's renal function and body weight.[18][19] The use of a loading dose is now recommended to more rapidly achieve therapeutic concentrations of colistin.[20]

The minimum inhibitory concentration (MIC) of colistin against target pathogens is a key pharmacodynamic parameter. However, in vitro susceptibility testing can be problematic. If CMS is used in the assay, it can hydrolyze to colistin during the incubation period, leading to an inaccurate (falsely susceptible) MIC reading.[5][21] Therefore, susceptibility testing should always be performed using a standardized colistin sulfate (B86663) reference standard.[22]

Table 2: Comparative Clinical and Dosing Information

| Feature | This compound (CMS) | Colistin | Reference(s) |

| Formulation for Parenteral Use | Colistimethate Sodium for Injection | Not used parenterally due to toxicity | [3] |

| Dosing Basis | Dosed in terms of colistin base activity (mg) or International Units (IU) | N/A | [23] |

| Dose Adjustment | Required for renal impairment | N/A | [18][20] |

| Therapeutic Monitoring | Therapeutic drug monitoring of plasma colistin concentrations is recommended | N/A | [20][24] |

| Clinical Efficacy | Dependent on conversion to colistin | Direct bactericidal activity | [5][25] |

Experimental Protocols

Accurate differentiation and quantification of CMS and colistin are essential for pharmacokinetic studies and therapeutic drug monitoring. This typically requires chromatographic methods.

Protocol: Quantification of Colistin and CMS in Plasma by LC-MS/MS

This protocol is based on the principle of indirect quantification of CMS.[26][27]

-

Sample Collection and Handling:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Process samples immediately and at low temperatures (e.g., on ice) to minimize in vitro hydrolysis of CMS to colistin.[26]

-

Centrifuge to separate plasma, which should be stored at -80°C until analysis.

-

-

Sample Preparation for 'Free' Colistin:

-

Thaw a plasma aliquot on ice.

-

Add an internal standard (e.g., polymyxin B).[27]

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Alternatively, use solid-phase extraction (SPE) for sample clean-up, which is a more common and robust method.[28][29]

-

Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase for injection.

-

-

Sample Preparation for 'Total' Colistin (for CMS quantification):

-

Thaw a separate plasma aliquot on ice.

-

Add the internal standard.

-

Induce complete acid hydrolysis of CMS to colistin by adding a strong acid (e.g., sulfuric acid) and incubating for a defined period (e.g., 30-60 minutes at room temperature).[26][28]

-

Neutralize the sample with a base (e.g., sodium hydroxide).[26]

-

Proceed with the same protein precipitation or SPE procedure as for 'free' colistin.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column.[27]

-

Mobile Phase: A gradient of water and acetonitrile, both containing an additive like formic acid, is typically used.[28]

-

Mass Spectrometry: Operate in positive-ion mode with multiple-reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for colistin A, colistin B, and the internal standard.[27]

-

-

Quantification:

-

Calculate the concentration of 'free' colistin from the first sample set using a calibration curve.

-

Calculate the concentration of 'total' colistin from the acid-hydrolyzed sample set.

-

The concentration of CMS is determined by subtracting the 'free' colistin concentration from the 'total' colistin concentration, applying appropriate molecular weight conversions.[27]

-

Conclusion

The distinction between colistin and this compound is not merely academic; it is a critical factor in the safe and effective clinical use of this last-resort antibiotic. CMS is an inactive, less toxic prodrug that must be converted in vivo to its active, more toxic form, colistin. Their disparate pharmacokinetic profiles, particularly their different clearance mechanisms, complicate dosing and necessitate careful patient monitoring. For researchers and drug development professionals, employing precise analytical methods to differentiate these two entities is fundamental to advancing our understanding and optimizing the therapeutic potential of this vital antibiotic.

References

- 1. journals.asm.org [journals.asm.org]

- 2. benchchem.com [benchchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Colistin - Wikipedia [en.wikipedia.org]

- 5. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. Population Pharmacokinetics of this compound Sodium and Colistin in Critically Ill Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Pharmacokinetics of this compound and Colistin in a Critically Ill Patient Receiving Continuous Venovenous Hemodiafiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Clinical Pharmacokinetics and Pharmacodynamics of Colistin - ProQuest [proquest.com]

- 21. This compound against Multidrug-Resistant Acinetobacter baumannii in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]

- 24. scilit.com [scilit.com]

- 25. Combination Regimens with Colistin Sulfate versus Colistin Sulfate Monotherapy in the Treatment of Infections Caused by Carbapenem-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Assay of Colistin and this compound in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. klinickafarmakologie.cz [klinickafarmakologie.cz]

- 29. Development of an LC-MS/MS method for quantification of colistin and this compound in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Conversion of Colistin Methanesulfonate (CMS) to Colistin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro conversion of the prodrug colistin (B93849) methanesulfonate (B1217627) (CMS) into its active form, colistin. Understanding this conversion is critical for accurate antimicrobial susceptibility testing, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the clinical application of this last-resort antibiotic.

Introduction: The Chemistry of Conversion

Colistin is administered intravenously as the less toxic and inactive prodrug, colistin methanesulfonate (CMS), also known as colistimethate sodium.[1][2] CMS is not a single compound but a complex mixture of sulfomethylated derivatives of colistin A (polymyxin E1) and colistin B (polymyxin E2).[3][4] The conversion from the inactive prodrug to the active antibacterial agent occurs through the hydrolysis of the sulfomethyl groups attached to the primary amine groups of colistin.[3][5] This process happens spontaneously in aqueous solutions and is influenced by several factors, including temperature, pH, and the composition of the medium.[6][7] This in vitro conversion can lead to an overestimation of colistin concentration if not properly controlled during sample handling and analysis.[1]

The hydrolysis reaction is a critical step for antibacterial activity to occur.[8] However, this same reaction can complicate in vitro studies, leading to variability in results if the kinetics of conversion are not well understood and controlled.[6]

Figure 1: CMS to Colistin Hydrolysis Pathway.

Factors Influencing In Vitro Conversion

The rate and extent of CMS hydrolysis are highly dependent on environmental conditions. This variability is a major challenge in both clinical and research settings.

-

Temperature: Temperature is a primary driver of CMS hydrolysis.[7] At 37°C, the conversion is rapid, with a significant disappearance of CMS peaks observed within 12 hours.[9][10][11] In contrast, at 4°C, CMS remains largely intact for up to two days with no significant formation of colistin.[9][10][11] Long-term storage of plasma samples containing CMS is recommended at -70°C or -80°C to prevent in vitro conversion.[12][13]

-

pH: The pH of the medium can affect the hydrolysis rate. Acidic conditions are known to accelerate the conversion of CMS to colistin.[5] For instance, the pH of Mueller-Hinton Broth (MHB), typically between 7.2 and 7.4, is conducive to hydrolysis during standard antimicrobial susceptibility testing incubations.[6]

-

Concentration: The hydrolysis of CMS has been shown to be concentration-dependent.[7][8] In highly concentrated solutions (e.g., 77.5 mg/mL), CMS is remarkably stable, with less than 0.1% conversion to colistin over a year at both 4°C and 25°C.[8][14] However, when diluted to lower concentrations (e.g., 4 mg/mL) in infusion solutions, the conversion rate increases significantly.[7][8][14]

-

Medium/Solvent: The type of aqueous medium influences stability. While colistin itself is stable in water, its degradation is more pronounced in isotonic phosphate (B84403) buffer (pH 7.4) and human plasma at 37°C.[9][10] In microbiological media like cation-adjusted MHB, approximately 30% of CMS can convert to colistin within 4 hours at 37°C.[3][6]

Quantitative Data on CMS Conversion

The following tables summarize quantitative data on the stability and conversion of CMS under various in vitro conditions as reported in the literature.

Table 1: Stability of CMS in Different Media and Temperatures

| Medium | Concentration | Temperature | Time | % Colistin Formed (from CMS) | Reference |

|---|---|---|---|---|---|

| Water | 0.1 mg/mL | 37°C | 24-48 h | 60-63% | [10] |

| Water | 0.1 mg/mL | 37°C | 72 h | ~80% (for one source) | [10] |

| Water | Not Specified | 4°C | 48 h | No significant formation | [9][10][11] |

| Glucose (5%) or Saline (0.9%) Infusion | 4 mg/mL | 25°C | 48 h | <4% | [7][8][14] |

| Glucose (5%) or Saline (0.9%) Infusion | 4 mg/mL | 4°C | 48 h | ~0.3% | [7][8][14] |

| Cation-Adjusted MHB | 20 µg/mL | 37°C | 4 h | ~30% | [3][6][8] |

| Human Plasma | 2 mg/L | -20°C | 2 months | Substantial formation (~0.4 mg/L) | [12] |

| Human Plasma | 2 mg/L & 30 mg/L | -80°C | 4 months | No quantifiable formation |[12] |

Table 2: Stability of Colistin in Different Media

| Medium | Temperature | Time | % Colistin Remaining | Reference |

|---|---|---|---|---|

| Water | 4°C | 60 days | >97% | [10] |

| Water | 37°C | 120 h | No decrease | [10] |

| Isotonic Phosphate Buffer (pH 7.4) | 37°C | - | Degradation observed | [9][10][11] |

| Human Plasma | 37°C | - | Degradation observed |[9][10][11] |

Experimental Protocols

Accurate quantification of CMS and colistin requires specific analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][15] A key challenge is that most methods do not measure the various CMS derivatives directly. Instead, they employ an indirect approach.[1][16]

This common protocol involves analyzing two separate aliquots of the same sample to determine the concentrations of "free" colistin and "total" colistin (after CMS is chemically converted to colistin). The CMS concentration is then calculated by difference.

Figure 2: Indirect Quantification Workflow for CMS and Colistin.

Detailed Steps:

-

Sample Collection & Aliquoting: Collect biological samples (e.g., plasma) and immediately process or freeze them at ≤ -70°C to prevent in vitro hydrolysis.[13] Divide the sample into two aliquots.

-

Preparation of Aliquot A (Free Colistin):

-

To a known volume of the sample (e.g., 250 µL plasma), add an internal standard (IS) like Polymyxin B.[1]

-

Proceed directly to the Solid-Phase Extraction (SPE) step.

-

-

Preparation of Aliquot B (Total Colistin):

-

To the second aliquot, add the IS.

-

Induce complete hydrolysis of CMS to colistin by adding a strong acid (e.g., 0.5 M or 1.0 M H₂SO₄).[1][17][18]

-

Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes).[1][17]

-

Neutralize the reaction by adding a base (e.g., 1.0 M NaOH).[1][17]

-

Proceed to the SPE step.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and then water.[1][17]

-

Load the prepared sample mixture.

-

Wash the cartridge with water to remove interfering substances.[1]

-

Elute colistin and the IS with a solvent like methanol containing 0.1% formic acid.[1][17]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]

-

-

LC-MS/MS Analysis:

-

Calculation:

Conclusion and Implications

The in vitro conversion of CMS to colistin is a complex, multi-factorial process that is critical to the compound's antimicrobial activity but poses significant challenges for research and clinical diagnostics. The rate of this hydrolysis is highly sensitive to temperature, pH, and concentration. For drug development professionals and researchers, it is imperative to use validated analytical methods, such as the indirect quantification protocol, and to implement stringent sample handling procedures (i.e., immediate processing or deep-freezing) to minimize artifactual conversion. A thorough understanding and control of these variables are essential for generating reliable and reproducible data in studies involving colistin.

References

- 1. benchchem.com [benchchem.com]

- 2. Population Pharmacokinetics of this compound Sodium and Colistin in Critically Ill Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of Colistin and this compound in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchmgt.monash.edu [researchmgt.monash.edu]

- 14. Stability of this compound in pharmaceutical products and solutions for administration to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. khu.elsevierpure.com [khu.elsevierpure.com]

- 16. journals.asm.org [journals.asm.org]

- 17. klinickafarmakologie.cz [klinickafarmakologie.cz]

- 18. Development of an LC-MS/MS method for quantification of colistin and this compound in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Last Line of Defense: An In-depth Technical Guide to the Spectrum of Activity of Colistin Methanesulfonate Against Multidrug-Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin (B93849), a polymyxin (B74138) antibiotic resurrected from the pre-antibiotic era, now stands as a critical last-resort therapy against multidrug-resistant (MDR) Gram-negative bacteria. Administered as the inactive prodrug colistin methanesulfonate (B1217627) (CMS), its efficacy is dependent on in vivo conversion to the active colistin moiety. This guide provides a comprehensive technical overview of the spectrum of activity of CMS against key MDR pathogens, details the standardized methodologies for its evaluation, and illustrates the intricate molecular pathways governing its action and the emergence of resistance.

Spectrum of In Vitro Activity

The in vitro activity of colistin is primarily directed against a range of non-fastidious, aerobic, or facultatively anaerobic Gram-negative bacilli. Its spectrum, however, does not extend to Gram-positive bacteria, anaerobic organisms, or fungi. The following tables summarize the minimum inhibitory concentration (MIC) data for colistin against major MDR pathogens, providing a quantitative perspective on its potency.

Table 1: In Vitro Activity of Colistin against Multidrug-Resistant Acinetobacter baumannii

| Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |

| Thailand | Not Specified | 0.5 | 1 | Not Specified | [1] |

| Vietnam | Not Specified | 1 | 3 | 0 | [2] |

| Global | 194 | 1 | 2 | 11.8 | [3] |

Table 2: In Vitro Activity of Colistin against Multidrug-Resistant Pseudomonas aeruginosa

| Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |

| Thailand | 100 | 1.0 | 1.5 | 2 | [4] |

| Vietnam | 121 | 0.5 | 0.5 | 0.8 | [5] |

| Not Specified | 131 | 2 | 32 | 24 | [6] |

| Thailand | 18 | >16 (all isolates) | >16 (all isolates) | 100 | [7] |

Table 3: In Vitro Activity of Colistin against Carbapenem-Resistant Enterobacteriaceae

| Organism | Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |

| Enterobacteriaceae (overall) | Not Specified | 76 | 0.25 | 16 | Not Specified | |

| Enterobacteriaceae (mcr-1 positive) | Not Specified | 21 | 4 | 8 | Not Specified | |

| Carbapenem-Resistant Enterobacterales | India | 100 | 0.5 (susceptible) / 8 (resistant) | 0.5 (susceptible) / 16 (resistant) | 15 | [8] |

| Carbapenem-Resistant Enterobacteriaceae | Pakistan | 251 | 0.5 | 16 | 15.9 | [9] |

| Carbapenem-Resistant Enterobacteriaceae | Turkey | 63 | 0.5 | 1 | 3.17 | [10][11] |

Table 4: In Vitro Activity of Colistin against Multidrug-Resistant Klebsiella pneumoniae

| Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |

| Not Specified | 115 | ≤0.25 | 0.5 | Not Specified | [11] |

| India | 11 | Not Specified | Not Specified | 100 | [12] |

| Global | Not Specified | Not Specified | ≤2 | Not Specified | [13] |

Table 5: In Vitro Activity of Colistin against Stenotrophomonas maltophilia

| Geographic Region | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Resistance Rate (%) | Reference |

| Turkey | 122 | 64 | 512 | 86.9 | [14] |

| Global | 9 | Not Specified | Not Specified | 100 (MIC up to 640) | [15] |

Mechanisms of Action and Resistance

Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) of the Gram-negative outer membrane. This interaction disrupts membrane integrity, leading to cell death. Resistance to colistin primarily arises from modifications to the lipid A component of LPS, which reduces the net negative charge and thereby decreases its affinity for the positively charged colistin molecule.

Signaling Pathways in Colistin Resistance

The modification of lipid A is often regulated by two-component signal transduction systems (TCS), primarily PhoP/PhoQ and PmrA/PmrB. Environmental signals, such as low Mg²⁺ concentrations or the presence of cationic antimicrobial peptides, can activate these systems, leading to the upregulation of genes responsible for adding phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[3][8] Plasmid-mediated resistance, conferred by mcr genes, also results in the addition of PEtN to lipid A.[2]

Experimental Protocols

Accurate determination of colistin susceptibility is critical for clinical decision-making and resistance surveillance. Due to the physicochemical properties of colistin, certain methodologies are prone to error. The following section details the reference methods for colistin susceptibility testing and a protocol for assessing the in vitro conversion of CMS to its active form.

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]

Materials:

-

Colistin sulfate (B86663) analytical standard

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control strains (E. coli ATCC 25922 and mcr-1 positive E. coli NCTC 13846)

Procedure:

-

Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile distilled water (e.g., 1280 mg/L).

-

Serial Dilutions: Perform serial two-fold dilutions of the colistin stock solution in CAMHB directly in the microtiter plates to achieve the desired final concentration range (typically 0.06 to 64 mg/L).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no colistin) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

References

- 1. Colistin Insusceptibility in Carbapenem-Resistant Enterobacteriaceae Isolates From a Tertiary Referral Centre - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial modification of LPS and resistance to antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Determination of Colistin Susceptibility by Flow Cytometry Directly from Positive Urine Samples—Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Heterogeneous Colistin-Resistance Phenotypes Coexisting in Stenotrophomonas maltophilia Isolates Influence Colistin Susceptibility Testing [frontiersin.org]

- 10. alliedacademies.org [alliedacademies.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of an LC-MS/MS method for quantification of colistin and colistin methanesulfonate in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterogeneous Colistin-Resistance Phenotypes Coexisting in Stenotrophomonas maltophilia Isolates Influence Colistin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Emergence of colistin-resistant Stenotrophomonas maltophilia with high virulence in natural aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Colistin Methanesulfonate: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of colistin (B93849) methanesulfonate (B1217627) (CMS), a critical last-resort antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and the analytical methodologies essential for its study and application in drug development.

Chemical Structure and Formulation

Colistin methanesulfonate (CMS), also known as colistimethate sodium, is a semi-synthetic derivative of colistin, a polypeptide antibiotic produced by the bacterium Paenibillus polymyxa. Colistin itself is a mixture of cyclic polypeptides, primarily colistin A and colistin B.

CMS is synthesized through the reaction of colistin with formaldehyde (B43269) and sodium bisulfite.[1][2] This process introduces sulfomethyl groups onto the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues of the colistin molecule.[1] This structural modification renders CMS an inactive prodrug, which is less toxic than its active colistin form, making it suitable for parenteral administration.[1][2] In aqueous solutions and in vivo, CMS undergoes hydrolysis to release active colistin along with a complex mixture of partially sulfomethylated derivatives.[1][2][3]

The two commercially available forms of colistin are colistin sulfate (B86663) and colistimethate sodium.[4] Colistin sulfate is cationic and stable, whereas colistimethate sodium is anionic and readily hydrolyzes.[4] These two forms are not interchangeable.[4]

Physicochemical and Pharmacological Properties

The key properties of this compound sodium salt are summarized in the table below. These properties are critical for formulation development, stability testing, and pharmacokinetic analysis.

| Property | Value | Reference(s) |

| CAS Number | 8068-28-8 | [1][5][6] |

| Molecular Formula | C₅₈H₁₀₅N₁₆O₂₈S₅ · 5Na (for Colistin A derivative) | [1][6][7] |

| Molecular Weight | ~1749.8 g/mol (for Colistin A derivative) | [1][6][7] |

| Appearance | White to slightly off-white or faintly beige powder | [1][5] |

| Solubility | Freely soluble in water (≥ 50 mg/mL); Soluble in DMSO | [1][5][6][8][9] |

| Storage Conditions | 2-8°C | [1][5] |

| pH (in solution) | 6.5 - 8.5 | [5] |

| Stability | Stability is dependent on concentration and temperature. Higher concentrations are more stable.[3][10][11] In aqueous solution, CMS hydrolyzes to active colistin.[3] Lyophilized powder is stable for at least 20 weeks at 4°C and 25°C.[3] Reconstituted solutions (200 mg/mL) are stable for at least 7 days at 4°C and 25°C with minimal colistin formation.[3][11] Diluted infusion solutions show faster hydrolysis at 25°C than at 4°C.[3] | |

| Antibiotic Spectrum | Effective against Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][12] |

Mechanism of Action: From Prodrug to Bactericidal Agent

This compound is an inactive prodrug that must first be converted in vivo to its active form, colistin, to exert its antibacterial effect.[2][4][12] The mechanism of action of the resulting colistin is a multi-step process that targets the integrity of the Gram-negative bacterial outer membrane.

-

Electrostatic Binding : The polycationic colistin molecule is electrostatically attracted to the anionic lipopolysaccharide (LPS) layer of the bacterial outer membrane.[4][13]

-

Cation Displacement : Colistin competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS structure.[4][13]

-

Membrane Destabilization : The displacement of these cations disrupts the integrity of the outer membrane, leading to increased permeability.[1][13]

-

Cell Lysis : Colistin then acts like a detergent, using its hydrophobic regions to interact with the cytoplasmic membrane, further disrupting it.[4] This leads to the leakage of essential intracellular contents, ultimately resulting in bacterial cell death.[1][12][13]

Experimental Protocols

Accurate quantification of CMS and colistin is challenging due to the instability of CMS, which can hydrolyze in vitro during sample handling.[14] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[14][15]

Indirect Quantification of CMS by LC-MS/MS

Most validated methods employ an indirect approach to determine the CMS concentration.[14][15] This involves measuring the baseline colistin concentration and the total colistin concentration after complete acid-catalyzed hydrolysis of CMS.

Detailed Protocol: Sample Preparation and Analysis

This protocol is a composite based on common methodologies.[14][15][16][17][18]

1. Sample Collection and Handling:

-

Collect blood samples in heparinized tubes.

-

Place samples on ice immediately and centrifuge at 4°C within one hour of collection.

-

Store resulting plasma at -70 to -80°C to prevent in vitro conversion of CMS to colistin.[19]

2. Preparation for 'Free' Colistin (Aliquot 1):

-

Thaw plasma sample on ice.

-

To a 250 µL plasma aliquot, add 25 µL of an internal standard (IS) working solution (e.g., polymyxin (B74138) B).[14]

-

Add ultrapure water to a final volume of 1 mL.

-

Proceed to Solid-Phase Extraction (SPE).

3. Preparation for 'Total' Colistin (Aliquot 2):

-

To a separate 250 µL plasma aliquot, add 25 µL of the IS working solution.

-

Induce CMS hydrolysis by adding 40 µL of 0.5 M sulfuric acid.[14]

-

Incubate at room temperature for 1 hour.[14]

-

Neutralize the sample by adding 40 µL of 1.0 M sodium hydroxide.[14]

-

Add ultrapure water to a final volume of 1 mL.

-

Proceed to Solid-Phase Extraction (SPE).

4. Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727), followed by 1-2 mL of water.[15][16]

-

Load the prepared 1 mL plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove interferences.[16]

-

Elute the analytes (colistin and IS) with 1 mL of methanol containing 0.1% formic acid.[14][16]

-

Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

5. LC-MS/MS Analysis Parameters:

| Parameter | Typical Value / Condition | Reference(s) |

| Chromatography Column | Reversed-phase C18 (e.g., XBridge C18, Arion Polar C18) | [16][17][18] |

| Mobile Phase | Acetonitrile and water, both containing 0.1% formic acid (e.g., 20:80 or 40:60 v/v) | [16][17][18][20] |

| Flow Rate | 0.2 - 0.8 mL/min | [16][18][20] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | [16][17][20] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [17][18][20] |

| Ion Transitions (m/z) | Colistin A: 585.5 → 101.2 Colistin B: 578.5 → 101.2 Polymyxin B1 (IS): 602.5 → 241.2 | [16][17][18][20] |

6. Calculation:

-

CMS (mg/L) = ([Total Colistin] - [Free Colistin])

HPLC-FLD Method for Stability Studies

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) can also be used, particularly for stability assays, though it is less common for pharmacokinetic studies. This method requires a pre-column derivatization step to make the non-fluorescent colistin molecule detectable.[21]

1. Derivatization Agent:

-

9-fluorenylmethoxy carbonyl chloride (FMOC-Cl) is commonly used to react with the primary amino groups of colistin.[21]

2. Protocol Outline:

-

Samples containing colistin (either 'free' or from CMS hydrolysis) are passed through an SPE cartridge.

-

The derivatizing agent (FMOC-Cl) is added to the cartridge and allowed to react.[21]

-

The FMOC-colistin derivatives are eluted, mixed with boric acid, and chromatographed.[21]

3. HPLC-FLD Parameters:

| Parameter | Typical Value / Condition | Reference(s) |

| Chromatography Column | Reversed-phase C18 (e.g., Ultrasphere C18) | [21] |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (e.g., 87:4:13 v/v/v) | [21] |

| Flow Rate | ~1.0 mL/min | [21] |

| Detection | Fluorescence | [21] |

| Excitation Wavelength (λex) | 260 nm | [21] |

| Emission Wavelength (λem) | 315 nm | [21] |

This detailed guide provides the foundational knowledge required for researchers and drug development professionals working with this compound. The complexity of its structure, its nature as a prodrug, and its inherent instability necessitate the use of robust and validated analytical methods to ensure accurate characterization and therapeutic monitoring.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colistin - Wikipedia [en.wikipedia.org]

- 5. toku-e.com [toku-e.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Colistin A Sodium Methanesulfonate | C58H105N16Na5O28S5 | CID 66571288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Colistin sodium methanesulfonate | Fisher Scientific [fishersci.ca]

- 10. research.rug.nl [research.rug.nl]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. klinickafarmakologie.cz [klinickafarmakologie.cz]

- 17. journals.asm.org [journals.asm.org]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Assay of colistin and this compound in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stability of Colistin and this compound in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrolysis of Colistin Methanesulfonate: A Technical Guide to the Generation of its Active Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin (B93849), a polycationic polypeptide antibiotic, has become a critical last-resort therapeutic agent against multidrug-resistant Gram-negative bacterial infections.[1][2] Due to its significant nephrotoxicity and neurotoxicity, it is administered intravenously as the less toxic, inactive prodrug, colistin methanesulfonate (B1217627) (CMS).[2][3][4] In vivo, CMS undergoes hydrolysis to generate the active colistin, which then exerts its bactericidal effect.[2][5] This conversion is a crucial step for the therapeutic efficacy of the drug.[2] This technical guide provides an in-depth exploration of the hydrolysis of CMS, the generation of active colistin, and the associated analytical methodologies and biological pathways.

The Hydrolysis of Colistin Methanesulfonate (CMS)

CMS is produced by the reaction of colistin with formaldehyde (B43269) and sodium bisulfite, leading to the addition of sulfomethyl groups to the primary amine groups of colistin.[5] In an aqueous environment, CMS undergoes spontaneous hydrolysis, releasing a complex mixture of partially methanesulfonated derivatives and, ultimately, the fully active colistin.[5][6][7] This hydrolysis is influenced by several factors, most notably temperature and pH.[2][7][8]

Factors Influencing CMS Hydrolysis

The rate of CMS hydrolysis is significantly dependent on environmental conditions. Increased temperature and acidic conditions have been shown to accelerate the conversion of CMS to colistin.[2][7] This temperature and concentration-dependent hydrolysis is a critical consideration for the preparation and storage of CMS solutions for administration.[3][8]

Quantitative Data on CMS Stability and Hydrolysis

The stability of CMS and its conversion to colistin have been quantified under various conditions. The following tables summarize key findings from the literature.

| Condition | CMS Concentration | Temperature | Duration | Percent Colistin Formed | Citation |

| Reconstituted Coly-Mycin M Parenteral in water for injection | 200 mg/mL | 4°C | 7 days | <0.1% | [3] |

| Reconstituted Coly-Mycin M Parenteral in water for injection | 200 mg/mL | 25°C | 7 days | <0.1% | [3] |

| Diluted in 5% glucose or 0.9% saline infusion solution | 4 mg/mL | 4°C | 48 hours | 0.3% | [3][8] |

| Diluted in 5% glucose or 0.9% saline infusion solution | 4 mg/mL | 25°C | 48 hours | <4% | [3][8] |

| CMS Solution for Inhalation | 77.5 mg/mL | 4°C | 12 months | <0.1% | [3][8] |

| CMS Solution for Inhalation | 77.5 mg/mL | 25°C | 12 months | <0.1% | [3][8] |

| Incubation in human plasma | 20 mg/L | 37°C | 2 hours | 9.3% | [9] |

| Incubation in microbiological media | 20 µg/mL | 37°C | 4 hours | ~30% | [3] |

| Incubation in water, phosphate (B84403) buffer, and plasma | Not specified | 37°C | 24-48 hours | Rapid formation | [10] |

Experimental Protocols for Quantification of CMS and Colistin

The accurate quantification of CMS and colistin in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to the instability of CMS, most methods rely on an indirect approach where total colistin is measured after complete acid hydrolysis of CMS, and this is compared to the baseline "free" colistin concentration.[11][12]

LC-MS/MS Method for Colistin and CMS Quantification in Plasma

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[11][13]

Sample Preparation:

-

For Free Colistin:

-

To 250 µL of plasma, add 25 µL of an internal standard (e.g., polymyxin (B74138) B) working solution.[11]

-

Briefly vortex the sample.

-

Add ultrapure water to a final volume of 1 mL.[11]

-

Proceed to the Solid-Phase Extraction (SPE) step.[11]

-

-

For Total Colistin (after CMS hydrolysis):

Solid-Phase Extraction (SPE) Procedure:

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727), followed by 2 mL of water.[12]

-

Load the prepared 1 mL sample mixture onto the cartridge.[12]

-

Wash the cartridge with 1 mL of water to remove interfering substances.[12]

-

Elute the analytes (colistin and internal standard) with 1 mL of methanol containing 0.1% formic acid.[11]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[11]

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column.[14]

-

The mobile phase often consists of a gradient of water and acetonitrile (B52724) with a formic acid modifier.[13][14]

-

Detection is performed in the positive ion mode using electrospray ionization.[14]

Visualizing Key Processes and Pathways

Hydrolysis of this compound (CMS)

Caption: The hydrolysis cascade of CMS to active colistin.

Experimental Workflow for CMS and Colistin Quantification

Caption: Workflow for the quantification of CMS and colistin in plasma.

Signaling Pathways in Colistin-Induced Nephrotoxicity

Colistin-induced nephrotoxicity is a major dose-limiting factor and is understood to involve multiple cellular pathways, including apoptosis and oxidative stress.[15][16][17]

Caption: Key signaling pathways in colistin-induced nephrotoxicity.

Conclusion

A thorough understanding of the hydrolysis of this compound is paramount for the effective and safe clinical use of this last-resort antibiotic. The conversion of the inactive prodrug CMS to the active colistin is a complex process influenced by various factors. The methodologies outlined in this guide for the quantification of CMS and colistin, along with the visualization of the key pathways, provide a foundational resource for researchers and drug development professionals. Further research into the kinetics of CMS hydrolysis and the mechanisms of colistin-induced toxicity will continue to refine its therapeutic application.

References

- 1. Colistin, mechanisms and prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Stability of this compound in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Stability of colistin and this compound in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Development of an LC-MS/MS method for quantification of colistin and this compound in human plasma and its application to stability studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. klinickafarmakologie.cz [klinickafarmakologie.cz]

- 15. Gene networking in colistin-induced nephrotoxicity reveals an adverse outcome pathway triggered by proteotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Colistin-Induced Nephrotoxicity in Mice Involves the Mitochondrial, Death Receptor, and Endoplasmic Reticulum Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

A Technical Guide to the Discovery and Research History of Colistin Methanesulfonate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Colistin (B93849), a polymyxin (B74138) antibiotic discovered in the mid-20th century, has undergone a remarkable journey from a frontline therapeutic to a shelved drug and back to a last-resort agent for combating multidrug-resistant (MDR) Gram-negative infections. This technical guide provides an in-depth review of the discovery and history of its parenteral prodrug form, colistin methanesulfonate (B1217627) (CMS). It details the initial research, the rationale behind the development of the less toxic methanesulfonated derivative, early experimental protocols, and the quantitative data that defined its initial use. The guide also explores the mechanisms of action and resistance, presented alongside detailed experimental workflows and signaling pathways visualized for clarity. This document serves as a comprehensive resource for professionals in drug development and infectious disease research, offering a historical and technical foundation for understanding this critically important antibiotic.

Discovery and Historical Development

Discovery of Colistin (Polymyxin E)

Colistin, also known as polymyxin E, is a polypeptide antibiotic discovered in 1947 by Japanese scientist Y. Koyama.[1] It was isolated from the fermentation broth of the soil bacterium Paenibacillus polymyxa subspecies colistinus.[2] This discovery placed it within the polymyxin family of antibiotics, a group of cyclic lipopeptides known for their activity against Gram-negative bacteria.[1]

The Rise, Fall, and Resurgence in Clinical Use

Following its discovery, colistin was introduced into clinical practice in the 1950s and gained approval from the U.S. Food and Drug Administration (FDA) in 1959 for treating infections caused by Gram-negative bacilli.[3] However, its use sharply declined in the 1970s and 1980s with the advent of newer, less toxic antibiotics like aminoglycosides.[4][5] Reports of significant nephrotoxicity and neurotoxicity were the primary drivers for its abandonment.[6]

By the mid-1990s, the global rise of multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, created a critical therapeutic void.[3] With a dry antibiotic development pipeline, clinicians were forced to reconsider older drugs. This led to the re-emergence of colistin as a "last-resort" salvage therapy for infections resistant to nearly all other available agents.[5][6]

Development of Colistin Methanesulfonate (CMS)

To mitigate the toxicity associated with the active colistin base (colistin sulfate), a less toxic prodrug for parenteral administration was developed: this compound (CMS), also known as colistimethate sodium.[7][8] CMS is synthesized by reacting the primary amine groups of colistin with formaldehyde (B43269) and sodium bisulfite, which adds sulfomethyl groups to the molecule.[7][9] This modification renders the molecule inactive. In vivo, CMS undergoes hydrolysis in aqueous environments, slowly releasing the active colistin, which then exerts its bactericidal effect.[10] The development of this prodrug was a critical step that allowed for the systemic use of this potent antibiotic with a somewhat improved safety profile.[8]

Mechanism of Action

Colistin's bactericidal activity is primarily directed at the outer membrane of Gram-negative bacteria. The process begins with an electrostatic interaction between the polycationic colistin molecule (due to its diaminobutyric acid residues) and the anionic lipopolysaccharide (LPS) molecules in the bacterial outer membrane.[3][11] This initial binding competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[11] The displacement disrupts the integrity of the outer membrane, allowing colistin to insert its fatty acid tail into the hydrophobic core. This detergent-like action solubilizes the membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[6][11]

Quantitative Data from Historical and Modern Research

The initial use of colistin and CMS was guided by early clinical data that lacked the rigorous pharmacokinetic/pharmacodynamic (PK/PD) analysis common today. Modern research has refined our understanding, though significant inter-patient variability remains a challenge.[3]

Table 1: Historical and Modern Intravenous Dosing Regimens for CMS

| Time Period / Guideline | Patient Population | Recommended Dose (as Colistin Base Activity) | Notes |

| 1960s-1970s (Manufacturer) | Adults (Normal Renal Function) | 2.5 - 5 mg/kg/day, divided into 2-4 doses.[12][13] | Dosing was often empirical and based on serum creatinine (B1669602) for adjustments. |

| UK Manufacturer (Historical) | Adults (>60 kg) | 80-160 mg (1-2 million IU) every 8 hours.[12] | Differences in international units (IU) and mg equivalents often caused confusion.[14] |

| International Consensus (2019) | Critically Ill Adults | Loading Dose: 300 mg (9 million IU).[15] | A loading dose is now considered critical to achieve therapeutic concentrations rapidly. |

| International Consensus (2019) | Critically Ill Adults | Maintenance Dose: 150 mg (4.5 million IU) every 12 hours.[15] | Maintenance doses must be adjusted based on renal function (Creatinine Clearance). |

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | This compound (CMS) | Colistin (Active Form) | Reference(s) |

| Terminal Half-Life (t½) | ~2.3 - 5.6 hours | Highly variable: ~3 - 18 hours | [4],[11],[2] |

| Time to Peak Concentration (Tmax) | N/A (Prodrug) | Slow; ~1 - 7 hours post-infusion | [4] |

| Volume of Distribution (Vd) | < 100 L | Highly variable: 13.5 - 644 L | [4],[3] |

| Clearance | Primarily renal | Primarily non-renal (mechanism unclear), but clearance is reduced in renal impairment | [3] |

Table 3: Reported Rates of Nephrotoxicity

| Study/Review Period | Reported Incidence of Nephrotoxicity | Patient Population | Reference(s) |

| Early Clinical Use (pre-1980s) | Up to 50% or higher | General adult patients | [16],[6] |

| Kim et al. (2009) | 31.9% | 47 adult patients | [17] |

| Meta-analysis (Eljaaly et al.) | 36.2% | Pooled from 5 Randomized Controlled Trials | [18] |

| Retrospective Study (2022) | 51.6% | 124 adult patients | [19] |

Key Experimental Protocols

Synthesis of this compound (CMS)

The conversion of colistin sulfate (B86663) to the less toxic prodrug CMS is a sulfomethylation reaction. While specific industrial processes are proprietary, the fundamental chemical steps are well-described in patent literature.

Methodology Overview:

-

Preparation of Colistin Base: An aqueous solution of colistin sulfate is prepared. The pH is adjusted to an alkaline range (e.g., pH 9-13) using a base like sodium hydroxide (B78521) or ammonia (B1221849) water to precipitate the colistin base.[20] The precipitate is filtered and washed.

-

Sulfomethylation Reaction: The colistin base is re-suspended in water. Formaldehyde and sodium bisulfite (or a pre-reacted salt like sodium hydroxymethanesulfonate) are added to the suspension.[7][9][20]

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 50-70°C) for a set duration (e.g., 1-3 hours) to allow the sulfomethyl groups to attach to the primary amine groups of colistin.[9][20]

-

Purification and Isolation: The resulting solution containing CMS is purified, often using resin chromatography, to remove unreacted reagents and byproducts.[20]

-

Drying: The purified CMS solution is dried, typically via freeze-drying (lyophilization), to yield the final stable powder product.[20]

In Vitro Susceptibility Testing: Broth Microdilution (BMD)

Early susceptibility testing methods like disk diffusion proved unreliable for the large, cationic colistin molecule due to its poor diffusion in agar.[21] The current gold standard, recommended by both CLSI and EUCAST, is the broth microdilution (BMD) method.[1]

Methodology:

-

Stock Solution Preparation: A stock solution of colistin sulfate is prepared in sterile distilled water (e.g., at 1280 µg/mL) and filter-sterilized.[22]

-

Plate Preparation: Serial two-fold dilutions of the colistin stock solution are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Final concentrations typically range from 0.125 to 64 µg/mL.[22]

-

Inoculum Preparation: A bacterial suspension is prepared from 3-5 fresh colonies and adjusted to the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). This is further diluted in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[22]

-

Inoculation: Each well (containing 50 µL of diluted colistin) is inoculated with 50 µL of the final bacterial inoculum. A growth control well (broth + inoculum) and a sterility control well (broth only) are included.[22]

-

Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[22]

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of colistin that completely inhibits visible bacterial growth. The growth control must show turbidity, and the sterility control must be clear.[22]

Animal Model of Colistin-Induced Nephrotoxicity

Animal models are crucial for studying the mechanisms of colistin toxicity. A murine model has been well-characterized to investigate the pathophysiology of colistin-induced kidney injury.[5][23]

Methodology:

-

Animal Model: Male C57/BL6 mice (e.g., 8 weeks of age) are used.[24]

-

Dose Preparation: Colistin sulfate is dissolved in sterile water or saline.

-

Administration: Mice are administered colistin via intraperitoneal (IP) injection. A dose of 16 mg/kg/day, given in two divided doses, has been shown to induce reproducible kidney injury.[24] Lower doses (5-10 mg/kg/day) often fail to produce significant injury, while higher doses (32 mg/kg/day) can lead to acute mortality, likely from neurotoxicity.[24]

-

Study Duration: Animals are treated for a defined period, typically from 3 days (to study early molecular changes) to 15 days (to establish functional and pathological injury).[24]

-

Endpoint Analysis: At the end of the study period, blood is collected to measure markers of renal function (e.g., Blood Urea Nitrogen [BUN], creatinine). Kidney tissues are harvested for histopathological analysis (to assess for acute tubular necrosis) and molecular studies (e.g., gene expression arrays, immunoblotting).[24]

Conclusion

The history of this compound is a compelling case study in the cyclical nature of antibiotic development. Born from a need to reduce the toxicity of a potent but dangerous parent molecule, CMS enabled the systemic use of colistin against challenging Gram-negative pathogens. After decades of disuse, its revival was necessitated by the dire threat of antimicrobial resistance. The historical data, while lacking modern PK/PD rigor, laid the groundwork for its clinical application. Today, armed with a more sophisticated understanding of its pharmacology, dosing, and mechanisms of toxicity, researchers and clinicians continue to optimize its use. This guide provides a technical foundation for that ongoing work, bridging the gap between its initial discovery and its modern role as a critical last-line therapeutic agent.

References

- 1. mjima.org [mjima.org]

- 2. Population pharmacokinetic analysis of this compound and colistin after intravenous administration in critically ill patients with infections caused by gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics of this compound and Formed Colistin in Critically Ill Patients from a Multicenter Study Provide Dosing Suggestions for Various Categories of Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Resurgence of Colistin: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Colistimethate Sodium - Canbio Pharmaceuticals [canbiopharmaceuticals.com]

- 8. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3317506A - Preparation of sodium or potassium salts of polymyxin b and e or colistin formaldehyde-bisulfite reaction products - Google Patents [patents.google.com]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. medscape.com [medscape.com]

- 13. Colistimethate Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 14. Colistin Dosing Recommendations and Formulary Guidelines | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]

- 15. Dose Optimization of Colistin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Appropriate use of colistin in neonates, infants and children: Interim guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical characteristics and risk factors of colistin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Colistin Nephrotoxicity: Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. CN102161694B - Preparation method of colistin methane sodium sulfonate - Google Patents [patents.google.com]

- 21. saudijournals.com [saudijournals.com]

- 22. benchchem.com [benchchem.com]

- 23. Rat models of colistin nephrotoxicity: previous experimental researches and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cell cycle arrest in a model of colistin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Polypeptide Maze: A Technical Guide to Colistin Methanesulfonate Sodium Salt vs. Colistin Sulfate in Research

For Immediate Release

In the critical landscape of antimicrobial research, where multidrug-resistant Gram-negative bacteria present a formidable challenge, the polymyxin (B74138) antibiotic colistin (B93849) has re-emerged as a last-resort therapeutic agent. However, for researchers, scientists, and drug development professionals, a crucial choice exists between two commercially available forms: colistin methanesulfonate (B1217627) sodium salt (CMS) and colistin sulfate (B86663). This technical guide provides an in-depth comparison of these two forms, offering clarity on their chemical properties, stability, biological activity, and practical applications in a research setting.

At a Glance: Key Differences

| Feature | Colistin Methanesulfonate Sodium Salt (CMS) | Colistin Sulfate |

| Nature | Anionic Prodrug | Cationic Active Drug |

| Synonyms | Colistimethate sodium | Polymyxin E sulfate |

| Primary Use | Parenteral administration (intravenous, intramuscular), inhalation | Topical application, oral administration for gut decontamination, in vitro susceptibility testing |

| Toxicity | Less toxic | More toxic (nephrotoxicity and neurotoxicity are concerns) |

| In Vitro Activity | Inactive until converted to colistin | Directly active |

| Stability in Aqueous Solution | Unstable; hydrolyzes to active colistin | More stable |

Physicochemical Properties: A Tale of Two Salts

The fundamental differences between CMS and colistin sulfate stem from their distinct chemical structures. CMS is a semi-synthetic derivative of colistin, where the primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues are modified with sulfomethyl groups through a reaction with formaldehyde (B43269) and sodium bisulfite.[1] This modification renders the molecule anionic and less toxic than the parent colistin.[1] Colistin sulfate, on the other hand, is the sulfate salt of the active polypeptide antibiotic.

| Property | This compound Sodium Salt (CMS) | Colistin Sulfate |

| Appearance | White to faintly beige powder[2] | White to slightly yellow, hygroscopic powder[1] |

| Molecular Formula (Colistin A derivative) | C58H105N16O28S5·5Na[2] | C52H98N16O13 · H2SO4[3] |

| Molecular Weight (Colistin A derivative) | ~1749.8 g/mol [2] | ~1253.51 g/mol [3] |

| Solubility | Freely soluble in water (≥53.9 mg/mL); insoluble in ethanol (B145695) and DMSO.[2] | Freely soluble in water (50 mg/mL); slightly soluble in ethanol; practically insoluble in acetone.[3][4] |

| pH of 1% aqueous solution | 6.5 - 8.5[1] | 4.0 - 6.0[1] |

Stability and In Vitro Conversion: The Prodrug's Journey

A critical consideration for researchers is the stability of these compounds in solution. Colistin sulfate is relatively stable in aqueous solutions, particularly under acidic conditions (pH 2-6).[5][6] However, it can degrade at a pH above 6 and may precipitate from aqueous solutions at a pH above 7.5.[5]

CMS, in contrast, is inherently unstable in aqueous media and undergoes spontaneous hydrolysis to liberate the active colistin.[7][8] This conversion is a double-edged sword: it is essential for its antibacterial activity in vivo, but it can complicate in vitro experiments if not properly controlled. The rate of hydrolysis is influenced by temperature, pH, and concentration.[8][9]

Key Stability Findings:

-

Colistin Sulfate:

-

Stable in water at 4°C for up to 60 days.[7]

-

Stable in water at 37°C for up to 120 hours.[7]

-

Degradation is observed in isotonic phosphate (B84403) buffer (pH 7.4) at 37°C.[7]

-

-

This compound Sodium (CMS):